Epicinchonine, analytical standard
Description
Epicinchonine, chemically designated as (9R)-Cinchonan-9-ol (C₁₉H₂₂N₂O), is a stereoisomer of cinchonine, a prominent alkaloid derived from the bark of Cinchona species. As an analytical standard, it is critical for ensuring precision in pharmaceutical research, particularly in antimalarial drug development and stereochemical studies. Key physicochemical properties include a melting point of 83°C and a specific optical rotation of [α]²²D +120.3° (C = 0.806 in ethanol) . Structural studies via X-ray crystallography reveal its distinct conformation, which underpins its interactions with transition metals (e.g., cobalt complexes) and biological targets .
Properties
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13?,14?,18?,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-NAHPKXJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Epicinchonine can be synthesized through several synthetic routes. One common method involves the modification of cinchonine. The process typically includes the reduction of cinchonine to obtain the desired stereoisomer, epicinchonine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of epicinchonine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the compound in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Epicinchonine undergoes various chemical reactions, including:
Oxidation: Epicinchonine can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Epicinchonine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various stereoisomers of cinchonine.
Substitution: Substituted cinchonine derivatives with different functional groups.
Scientific Research Applications
Epicinchonine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.
Industry: Used in the development of chiral drugs and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of epicinchonine involves its interaction with various molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating asymmetric catalysis. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards specific molecular targets. The pathways involved may include enzymatic reactions and receptor-ligand interactions .
Comparison with Similar Compounds
Discussion
- Biological Activity: Despite structural similarity, epicinchonine’s antimalarial activity is inferior to quinine and epiquinine, underscoring ’s principle that minor stereochemical changes significantly impact bioactivity .
- Analytical Challenges : Distinguishing epicinchonine from cinchonine requires chiral chromatography or NMR, as their mass spectra and retention times overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
